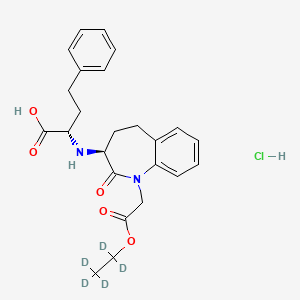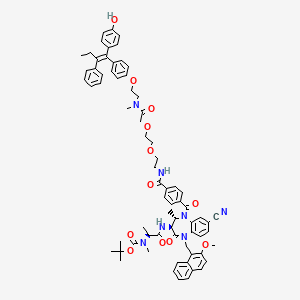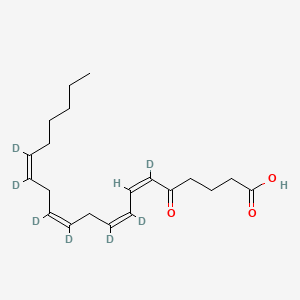![molecular formula C20H10N2Na4O15S4 B15144149 2,7-Disodium 4-hydroxy-5-{2-[8-hydroxy-1-oxo-3,6-bis(sodiooxysulfonyl)naphthalen-2-ylidene]hydrazin-1-yl}naphthalene-2,7-disulfonate](/img/structure/B15144149.png)
2,7-Disodium 4-hydroxy-5-{2-[8-hydroxy-1-oxo-3,6-bis(sodiooxysulfonyl)naphthalen-2-ylidene]hydrazin-1-yl}naphthalene-2,7-disulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Beryllon II is synthesized through a series of chemical reactions involving the azo coupling of naphthalene derivatives. The process typically involves the sulfonation of naphthalene followed by diazotization and coupling reactions to form the final product .
Industrial Production Methods
Industrial production of Beryllon II involves large-scale chemical synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
Beryllon II undergoes various chemical reactions, including:
Complexation: Forms complexes with metal ions such as aluminum, enhancing its chromogenic properties.
Substitution: Can participate in substitution reactions where functional groups on the naphthalene rings are replaced.
Common Reagents and Conditions
Reagents: Common reagents include aluminum chloride for complexation and various sulfonating agents for synthesis
Major Products
The major products formed from reactions involving Beryllon II include its metal ion complexes, which are used in various analytical applications .
科学研究应用
Beryllon II has a wide range of applications in scientific research:
Chemistry: Used as a chromogenic reagent for the determination of metal ions and proteins.
Biology: Employed in protein assays and studies involving protein-metal interactions.
Medicine: Utilized in diagnostic assays for detecting specific proteins in biological samples.
Industry: Applied in the analysis of trace elements in environmental and industrial samples.
作用机制
Beryllon II exerts its effects through the formation of complexes with metal ions and proteins. The compound enhances Rayleigh light scattering when complexed with aluminum ions, which is used to determine protein concentrations . It acts as a cofactor for several enzymes, facilitating their catalytic activity .
相似化合物的比较
Similar Compounds
Methylthymol Blue: Another chromogenic reagent used for similar applications.
Dimethylsulfonazo III: Used for the determination of metal ions in various analytical procedures.
Uniqueness
Beryllon II is unique due to its high sensitivity and specificity for certain metal ions and proteins. Its ability to enhance Rayleigh light scattering makes it particularly valuable in analytical chemistry .
属性
分子式 |
C20H10N2Na4O15S4 |
|---|---|
分子量 |
738.5 g/mol |
IUPAC 名称 |
tetrasodium;4,5-dihydroxy-3-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C20H14N2O15S4.4Na/c23-14-6-11(39(29,30)31)2-8-1-10(38(26,27)28)5-13(17(8)14)21-22-19-16(41(35,36)37)4-9-3-12(40(32,33)34)7-15(24)18(9)20(19)25;;;;/h1-7,23-25H,(H,26,27,28)(H,29,30,31)(H,32,33,34)(H,35,36,37);;;;/q;4*+1/p-4 |
InChI 键 |
BYOASQSUNKYWNG-UHFFFAOYSA-J |
规范 SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![3-hydroxy-N-[(3R,7S,16S,23R,27S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B15144128.png)




